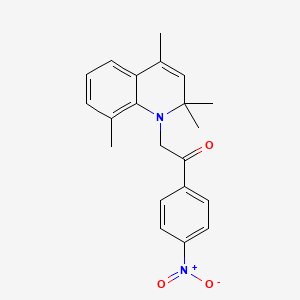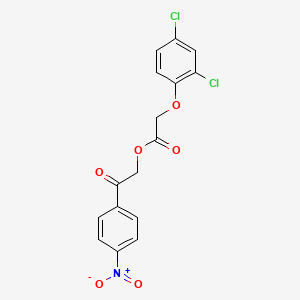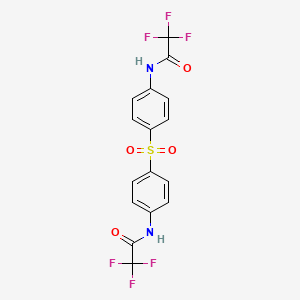
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone
Descripción general
Descripción
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone, also known as NQO1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a potent inducer of the enzyme NAD(P)H quinone oxidoreductase 1 (NQO1), which has been implicated in a variety of cellular processes, including detoxification of xenobiotics, protection against oxidative stress, and regulation of cell growth and differentiation.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as an inducer of the enzyme this compound. This enzyme is involved in the detoxification of xenobiotics and is also important in protecting against oxidative stress. By inducing the expression of this compound, this compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone involves the induction of the enzyme this compound. This enzyme is involved in the detoxification of xenobiotics and is also important in protecting against oxidative stress. By inducing the expression of this compound, this compound can reduce oxidative stress and inflammation, which are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include the induction of the enzyme this compound, which is involved in the detoxification of xenobiotics and protection against oxidative stress. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases. Additionally, this compound has been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone in lab experiments is its ability to induce the expression of the enzyme this compound. This can be useful in studying the role of this compound in various cellular processes and diseases. Additionally, this compound has been shown to have potential therapeutic applications in a variety of diseases, making it a promising target for drug development.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-nitrophenyl)-2-(2,2,4,8-tetramethyl-1(2H)-quinolinyl)ethanone. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential therapeutic applications. Another direction is to explore the use of this compound in combination with other drugs, in order to enhance its therapeutic effects. Additionally, future research could focus on the development of new derivatives of this compound, in order to improve its efficacy and reduce its toxicity.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4,8-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-6-5-7-18-15(2)12-21(3,4)22(20(14)18)13-19(24)16-8-10-17(11-9-16)23(25)26/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSZPCCFNKOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454524.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454525.png)
![N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3454543.png)
![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B3454545.png)

![6,7-dimethoxy-2-[(2-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3454566.png)
![2,7-bis(4-hydroxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3454569.png)
![2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B3454575.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3454576.png)

![2-({[3-(3-methylphenoxy)-5-nitrophenyl]amino}carbonyl)benzoic acid](/img/structure/B3454587.png)

![4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3454608.png)
![2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B3454630.png)